molecular formula C26H19FN2 B2747110 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-59-3

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2747110
CAS No.: 860644-59-3
M. Wt: 378.45
InChI Key: FPGBYORDELWYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(2-Fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a fluorinated derivative of the indoloacridine family, characterized by a fused indole-acridine core substituted with a 2-fluorobenzyl group at position 12. This compound belongs to a broader class of nitrogen-containing heterocycles, which are notable for their diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBYORDELWYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed under ambient temperature and pressure. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .

Scientific Research Applications

Overview

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound belonging to the acridine derivatives class. This compound has garnered attention in various scientific fields due to its diverse biological activities, particularly in medicinal chemistry and molecular biology. Its unique structure allows for significant interactions with biological macromolecules, making it a candidate for therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Acridine derivatives are known for their ability to intercalate DNA, which disrupts replication and transcription processes. This compound has shown promising activity against various cancer cell lines, indicating its potential as a therapeutic agent.

DNA Interaction Studies

The planar structure of this compound facilitates its intercalation into DNA. This property is essential for studying DNA interactions and developing drugs that target DNA mechanisms. The compound's ability to inhibit topoisomerase II has been noted, which is critical in DNA unwinding during replication.

Antimicrobial and Antiviral Activities

Research has indicated that acridine derivatives exhibit antimicrobial and antiviral properties. The unique substitution pattern of the fluorobenzyl group in this compound may enhance its biological activity compared to other acridine derivatives.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis for creating more complex molecules. It can be synthesized through multi-step reactions such as the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds.

The biological activity of this compound includes:

  • Anticancer Activity : Exhibiting significant growth inhibition against human cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism
AmsacrineMCF7 (Breast Cancer)0.52Topoisomerase II Inhibition
This CompoundA549 (Lung Cancer)TBDTBD

Note: Specific IC50 values for this compound are currently under investigation.

Case Studies and Research Findings

  • Anticancer Research : A study highlighted the anticancer potential of acridine derivatives, including this compound, demonstrating significant inhibition against various tumor cell lines.
  • DNA Interaction Studies : Investigations into the intercalation properties revealed that the compound effectively disrupts DNA processes, leading to potential applications in cancer therapy.
  • Synthesis and Reactivity : Research on the synthesis methods indicated that the compound can undergo oxidation and reduction reactions, allowing for further functionalization and study of its chemical properties.

Mechanism of Action

The mechanism of action of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent. Additionally, the fluorobenzyl group may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Photophysical Properties

The photophysical behavior of indoloacridines is influenced by substituent electronic effects and solvent interactions:

  • 12AcCz-PM (Wang et al., 2019): A deep-blue thermally activated delayed fluorescence (TADF) emitter using a dimethyl-phenyl-substituted acridine donor. The strong electron-donating ability of the acridine core enables efficient blue emission, a property modulated by substituents .
  • Solvent polarity also significantly impacts fluorescence quantum yields, as seen in related indoloacridines .

Key Research Findings

Synthetic Versatility: Indoloacridines are synthesized via eco-friendly methods (e.g., SnO2 nanoparticles), enabling scalable production of derivatives with varied substituents .

Structure-Activity Relationships : Electron-withdrawing substituents (F, Cl) enhance bioactivity and stability, while electron-donating groups (methoxy) favor photophysical applications .

Solvent Effects: Photophysical properties, such as fluorescence quantum yields, are highly solvent-dependent. For example, methanol reduces fluorescence intensity compared to aprotic solvents .

Biological Activity

13-(2-Fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a compound belonging to the acridine class, which has garnered attention for its diverse biological activities, particularly in cancer research. Acridine derivatives are known for their ability to intercalate DNA and inhibit various enzymes, making them potential candidates for therapeutic applications.

  • Molecular Formula : C26H19FN2
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 860644-59-3
  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 614.2 °C (predicted)
  • pKa : 5.14 (predicted)

The biological activity of this compound primarily involves:

  • DNA Intercalation : The planar structure of acridine allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : This compound has shown potential in inhibiting topoisomerase II, an enzyme critical for DNA unwinding during replication.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various acridine compounds reported that many displayed potent growth inhibition against several human cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)0.52Topoisomerase II Inhibition
Compound BDU-145 (Prostate Cancer)0.83DNA Intercalation
This compoundA549 (Lung Cancer)TBDTBD

Note: Specific IC50 values for the compound are currently under investigation.

Apoptotic Induction

Studies have demonstrated that treatment with acridine derivatives can lead to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to induce cell cycle arrest at the G2/M phase and activate pro-apoptotic pathways in treated cells.

Research Findings

  • Synthesis and Evaluation : A recent study synthesized various acridine derivatives and evaluated their cytotoxicity against the NCI-60 cancer cell panel. The results indicated that structural modifications significantly influenced their biological activity.
  • Molecular Dynamics Studies : Computational studies have suggested that the binding affinity of acridines to target proteins is enhanced by specific substitutions on the aromatic rings, which may optimize their interaction with DNA and topoisomerases.
  • In Vivo Studies : Preliminary animal studies showed that certain acridine derivatives could reduce tumor size significantly compared to control groups.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine?

  • Answer : The compound is synthesized via multi-step routes involving: (i) Formation of aromatic amines from bromide precursors and 2-chloroaniline. (ii) Self-cyclization of intermediates to form the indoloacridine core. (iii) Buchwald–Hartwig cross-coupling with fluorinated benzyl groups (e.g., 3-bromothianthrene derivatives) . Characterization typically combines NMR (for structural confirmation) and mass spectrometry (for molecular weight validation) .

Q. How is the electron-donating capability of the indoloacridine core evaluated experimentally?

  • Answer : Comparative studies with carbazole (Cz) analogs are performed using photophysical assays. For example, the acridine core’s electron-donating strength is assessed via cyclic voltammetry (to measure HOMO/LUMO levels) and time-resolved fluorescence spectroscopy (to quantify charge-transfer efficiency). Weak electron-accepting moieties (e.g., triphenylpyrimidine) are often paired with the core to achieve blue/deep-blue emission in optoelectronic applications .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Answer :
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • 1H/13C NMR to confirm substitution patterns and fluorine integration.
  • HPLC with UV/fluorescence detection to assess purity (>95% typically required for device integration) .

Advanced Research Questions

Q. How does solvent polarity influence the photostability and hydrogen-bonding dynamics of this compound?

  • Answer : In protic solvents (e.g., methanol), hydrogen bonding between the indoloacridine’s donor/acceptor moieties and solvent molecules reduces photodegradation by stabilizing excited states. In aprotic solvents (e.g., acetonitrile), accelerated photodestruction occurs due to unquenched triplet excitons. 365 nm irradiation experiments coupled with HPLC-MS tracking of photoproducts are used to quantify degradation pathways .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in optoelectronic applications?

  • Answer :
  • Steric hindrance : Introduce bulky substituents (e.g., 13,13-dimethyl groups) to prevent π-π stacking.
  • Thermally activated delayed fluorescence (TADF) design : Optimize donor-acceptor dihedral angles to enhance reverse intersystem crossing (RISC).
  • Host-guest matrix systems : Embed the compound in a polymer matrix (e.g., PMMA) to isolate emitting molecules .

Q. How do SnO2 nanoparticles enhance the synthesis of indoloacridine derivatives?

  • Answer : SnO2 nanoparticles act as Lewis acid catalysts, accelerating cyclization and reducing reaction times. For example, in the synthesis of 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine derivatives, SnO2 enables solvent-free conditions at 80–100°C, achieving yields >85% while minimizing byproducts. Catalyst recyclability (>5 cycles) is confirmed via XRD and TEM .

Q. What mechanistic insights explain the compound’s biological activity in apoptosis assays?

  • Answer : In acridine orange/ethidium bromide (AO/EB) staining , the compound induces apoptosis by intercalating DNA and disrupting mitochondrial membrane potential. Dose-dependent increases in orange-stained cells (necrotic/late apoptotic) are quantified via fluorescence microscopy and ImageJ analysis . IC50 values are typically derived from MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Key Research Gaps Identified

  • Structure-activity relationships (SAR) for fluorobenzyl substituents in biological systems.
  • Long-term stability of TADF-based devices incorporating this compound.
  • In vivo toxicology profiles for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.